REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[N+:10]([O-])([O:12]C(C)C)=[O:11].S(=O)(=O)(O)O>ClCCl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[C:3]=1[OH:9] |f:4.5|
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Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.085 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(OC(C)C)[O-]
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for fifteen minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
causing gentle reflux of the solvent
|
Type
|
ADDITION
|
Details
|
poured onto water (50 mL)
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Type
|
CUSTOM
|
Details
|
The phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted by dichloromethane (10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed by brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered through a short pad of silica gel
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent (40° C., water aspirator pressure)
|
Type
|
CUSTOM
|
Details
|
afforded a yellow solid
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)F)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |